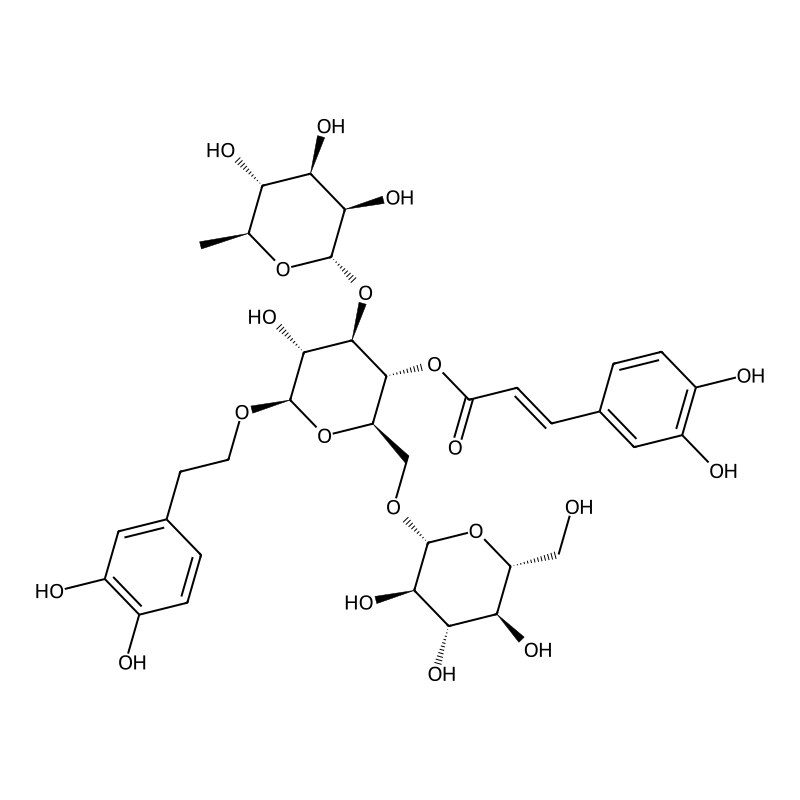

Echinacoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Immunomodulatory Effects

One of the most widely studied areas of Echinacoside research is its potential impact on the immune system. Studies suggest Echinacoside may possess immunomodulatory properties, meaning it could influence the immune system's response to various stimuli.

- In vitro (laboratory) and in vivo (animal) studies have shown Echinacoside's ability to stimulate the production of certain immune cells, such as macrophages and natural killer cells, potentially enhancing the immune response against infections [].

- Additionally, research suggests Echinacoside may modulate the activity of cytokines, signaling molecules crucial for immune communication [].

However, it's important to note that the evidence regarding Echinacoside's effectiveness in directly preventing or treating specific infections remains inconclusive and requires further investigation [].

Neuroprotective Potential

Emerging research is exploring the potential neuroprotective properties of Echinacoside. Studies suggest it might offer benefits in:

- Neurodegenerative diseases: Some studies indicate Echinacoside's ability to protect neurons from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's, although the mechanisms remain under investigation [].

- Stroke: Research suggests Echinacoside might possess neuroprotective effects following stroke by reducing oxidative stress and inflammation in the brain [].

Echinacoside is a phenylethanoid glycoside primarily isolated from the roots of Echinacea angustifolia and Echinacea pallida. It was first identified in 1950 and is characterized by its molecular formula and a complex structure comprising a trisaccharide linked to caffeic acid and hydroxytyrosol residues. This compound is notable for its water solubility and is present in significant quantities in certain Echinacea species, while being found in trace amounts in others like Echinacea purpurea .

- Data on the safety and hazards of isolated Echinacoside is limited in scientific publications.

- Echinacea products containing Echinacoside can interact with certain medications and may cause side effects in some individuals [].

Please note:

- The information provided is based on publicly available scientific research and does not constitute medical advice.

- Always consult with a healthcare professional before using Echinacea products or any other supplements.

Echinacoside exhibits a range of biological activities, including:

- Neuroprotection: It has shown potential in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting apoptosis in neural cells and modulating pathways related to oxidative stress .

- Anti-inflammatory Effects: Echinacoside can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways like nuclear factor kappa-B .

- Antioxidant Properties: The compound scavenges free radicals, thereby mitigating oxidative damage .

- Antimicrobial Activity: It has demonstrated weak antibiotic effects against certain bacteria, including Staphylococcus aureus .

The synthesis of echinacoside can be achieved through various methods:

- Natural Extraction: The primary source is the extraction from plant materials, particularly from Echinacea angustifolia, using solvents like ethanol or methanol to isolate the compound .

- Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where caffeic acid derivatives are combined with sugar moieties under acidic or enzymatic conditions .

- Biotechnological Approaches: Recent studies have explored using plant cell cultures to produce echinacoside, allowing for controlled production without harvesting wild plants .

Research indicates that echinacoside interacts with various biological pathways:

- It binds to sirtuin 1 (SIRT1), activating downstream effects that promote autophagy, which is crucial for cellular homeostasis and neuroprotection .

- Echinacoside also influences mitogen-activated protein kinase pathways and regulates apoptosis-related proteins like caspases 3 and 8, showcasing its role in cell survival mechanisms .

Echinacoside shares structural and functional similarities with other phenylethanoid glycosides. Here are some comparable compounds:

| Compound | Source | Key Features |

|---|---|---|

| Acteoside | Cistanche tubulosa | Similar structure; known for neuroprotective effects. |

| Isoacteoside | Cistanche spp. | Exhibits antioxidant properties; less studied. |

| Verbascoside | Verbascum thapsus | Exhibits anti-inflammatory effects; more common. |

| Cistanoside A | Cistanche spp. | Similar glycosidic structure; potential medicinal uses. |

Uniqueness of Echinacoside: While many phenylethanoid glycosides share similar structures, echinacoside's unique combination of caffeic acid with specific sugar moieties contributes to its distinct pharmacological profile, particularly its pronounced neuroprotective effects compared to its analogs .

Echinacoside, a water-soluble phenylethanoid glycoside, was first isolated in 1950 by Stoll and colleagues from the roots of Echinacea angustifolia, a perennial medicinal plant native to North America. This discovery marked the beginning of systematic research into the chemical constituents of Echinacea species, which were traditionally used by Native American tribes for treating wounds, infections, and inflammatory conditions. The compound’s initial isolation highlighted its structural complexity, featuring a combination of caffeic acid, hydroxytyrosol, and a trisaccharide moiety. Subsequent studies identified echinacoside in other Echinacea species, such as Echinacea pallida, and later in Cistanche species, particularly Cistanche tubulosa, which became a primary source due to its high echinacoside content (up to 30% w/w).

Key Structural Features:

Historical Development of Structural Elucidation

The structural elucidation of echinacoside progressed through decades of analytical chemistry advancements. Early studies focused on identifying its phenolic components, such as caffeic acid and hydroxytyrosol, via acid hydrolysis and chromatography. Later, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) enabled precise characterization of its glycosidic linkages and stereochemistry.

Milestone Discoveries:

Position in Phenylethanoid Glycoside Research

Echinacoside occupies a central role in phenylethanoid glycoside (PhG) research, a class of bioactive compounds characterized by hydroxyphenyl ethyl groups linked to sugars. As one of the first PhGs isolated, it has driven advancements in understanding the biosynthesis and pharmacological potential of these molecules. Its structural complexity—featuring a 3′-rhamnosyl, 4′-caffeoyl, and 6′-glucosyl substitution pattern—serves as a model for studying glycosyltransferase activity and metabolic engineering.

Comparison with Other PhGs:

Taxonomic Significance in Plant Chemistry

Echinacoside’s distribution across plant families provides insights into evolutionary relationships and medicinal plant classification. It is predominantly found in:

- Asteraceae: Echinacea angustifolia, E. pallida (trace amounts in E. purpurea).

- Orobanchaceae: Cistanche tubulosa, C. deserticola (primary commercial sources).

The compound’s presence in unrelated families suggests convergent evolution for bioactive compound biosynthesis. Its abundance in holoparasitic Cistanche species has led to their exploitation in traditional Chinese medicine for kidney tonification and anti-aging.

Phylogenetic Distribution:

| Plant Family | Key Species | Echinacoside Content |

|---|---|---|

| Asteraceae | E. angustifolia | ~1% dry weight |

| Orobanchaceae | C. tubulosa | Up to 30% dry weight |

| Scrophulariaceae | Plantago spp. | Trace amounts |

Molecular Formula and Structural Characteristics

Echinacoside exhibits the molecular formula C₃₅H₄₆O₂₀ with a molecular weight of 786.73 daltons [1] [3] [5]. This phenylethanoid glycoside represents a complex natural compound characterized by a distinctive structural arrangement comprising multiple functional components [2]. The compound demonstrates a high degree of structural complexity with 15 defined stereocenters and specific double-bond stereochemistry [4].

The International Union of Pure and Applied Chemistry name for echinacoside is (2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] [4]. The Chemical Abstracts Service registry number is 82854-37-3 [1] [5].

Trisaccharide Component Analysis

The trisaccharide component of echinacoside consists of three sugar units: two glucose molecules and one rhamnose moiety [2] [7]. These saccharide units are arranged in a specific configuration where the central rhamnose serves as the attachment point for both the caffeic acid and dihydroxyphenylethanol components [2]. The trisaccharide structure includes a primary glucose unit glycosidically linked to the central rhamnose, with a second glucose unit attached through a different glycosidic linkage [20].

The glucose components exhibit specific stereochemical configurations, with the primary glucose displaying (2R,3R,4S,5S,6R) stereochemistry and containing a hydroxymethyl group at the 6-position [1] [4]. The rhamnose unit demonstrates (2S,3R,4R,5R,6S) stereochemistry and features a methyl group at the 6-position, distinguishing it from the glucose components [1] [4]. The glycosidic bonds connecting these sugar units exhibit β-linkages for the glucose components and specific α-linkages for the rhamnose attachment [20].

Caffeic Acid Moiety

The caffeic acid component in echinacoside presents as a 3,4-dihydroxycinnamic acid derivative attached to the trisaccharide framework through an ester bond [2] [7]. This phenylpropanoid unit exhibits the characteristic (E)-configuration at the double bond, as indicated by the systematic nomenclature [1] [4]. The caffeic acid moiety contributes significantly to the overall antioxidant properties of the molecule through its phenolic hydroxyl groups [18].

The attachment of the caffeic acid component occurs at the 3-position of the central rhamnose unit through an ester linkage [2]. The caffeic acid structure features two hydroxyl groups positioned at the 3- and 4-positions of the phenyl ring, creating a catechol-like arrangement that enhances the compound's electron-donating capacity [18]. This structural feature contributes to the molecule's ability to scavenge free radicals and participate in redox reactions [19].

Dihydroxyphenylethanol (Hydroxytyrosol) Component

The dihydroxyphenylethanol component, also known as hydroxytyrosol, constitutes the aglycone portion of echinacoside [2] [25]. This phenylethanoid unit features the formula (HO)₂C₆H₃CH₂CH₂OH and represents a catechol derivative with an ethanol side chain [25]. The hydroxytyrosol component connects to the trisaccharide framework through an ether linkage at the 6-position of the central rhamnose unit [2].

The dihydroxyphenylethanol structure exhibits two hydroxyl groups positioned at the 3- and 4-positions of the phenyl ring, similar to the caffeic acid component [25]. The ethanol side chain provides additional hydroxyl functionality and contributes to the molecule's overall polarity [25]. This component plays a crucial role in the biological activity of echinacoside, as hydroxytyrosol derivatives are known for their potent antioxidant properties [25] [29].

Stereochemistry and Conformation

Echinacoside exhibits complex stereochemistry with 15 defined stereocenters distributed throughout its molecular structure [4]. The stereochemical configuration significantly influences the compound's biological activity and physical properties [22]. The molecule adopts specific three-dimensional conformations that optimize intramolecular interactions and stability [22].

The central rhamnose unit displays (2S,3R,4R,5R,6S) absolute stereochemistry, while the primary glucose component exhibits (2R,3R,4S,5S,6R) configuration [1] [4]. The secondary glucose unit demonstrates (2R,3R,4R,5R,6R) stereochemistry [1] [4]. These specific stereochemical arrangements create a rigid molecular framework that influences the compound's binding affinity to various biological targets [22].

The double bond in the caffeic acid moiety maintains the (E)-configuration, contributing to the overall molecular geometry [1] [4]. Conformational analysis suggests that the molecule adopts relatively stable conformations due to intramolecular hydrogen bonding between the multiple hydroxyl groups [22]. The stereochemical complexity of echinacoside necessitates careful analytical methods for structural determination and quality control [13] [35].

Physical Properties

Solubility Profile in Various Solvents

Echinacoside demonstrates varied solubility characteristics across different solvent systems [5] [11]. The compound exhibits high solubility in dimethyl sulfoxide, with reported values of 100 milligrams per milliliter [11] to 78.7 milligrams per milliliter [6] [9]. In ethanol, echinacoside shows substantial solubility with concentrations reaching 100 milligrams per milliliter [11] to 52.5 milligrams per milliliter [5].

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Dimethyl sulfoxide | 78.7-100 | [5] [6] [9] [11] |

| Ethanol | 52.5-100 | [5] [11] |

| Water | 13-30.96 | [5] [11] |

| Dimethylformamide | 30.0 | [5] |

Water solubility of echinacoside ranges from 13 milligrams per milliliter [11] to 30.96 milligrams per milliliter [5], reflecting the compound's moderate hydrophilic character. The relatively low water solubility compared to organic solvents indicates the influence of the hydrophobic aromatic components [24]. Dimethylformamide supports dissolution at 30.0 milligrams per milliliter [5].

Temperature and pH Stability

Echinacoside demonstrates temperature-dependent stability characteristics with significant implications for storage and processing [12] [15]. The compound exhibits susceptibility to degradation at elevated temperatures, necessitating careful temperature control during extraction and purification procedures [15]. Studies indicate that echinacoside maintains stability at reduced temperatures, with storage at -20°C recommended for long-term preservation [6] [9].

The compound shows vulnerability to enzymatic degradation and oxidation in hydroalcoholic solutions during extraction processes [15]. Temperature elevation accelerates degradation rates, requiring operations to be conducted at lower temperatures to maintain compound integrity [15]. The stability profile suggests that echinacoside undergoes thermal decomposition through multiple pathways, including hydrolysis of glycosidic bonds and oxidation of phenolic components [15].

pH stability studies reveal that echinacoside maintains structural integrity under specific pH conditions, though detailed pH-stability relationships require further investigation [12]. The presence of multiple ionizable hydroxyl groups suggests pH-dependent behavior, with optimal stability likely occurring within physiological pH ranges [41]. The predicted pKa value of 8.43 indicates that the compound exists primarily in its protonated form under neutral conditions [5].

Spectroscopic Characteristics

Echinacoside exhibits distinctive spectroscopic properties that facilitate identification and quantification [13] [35]. Near-infrared spectroscopy provides effective means for non-destructive determination of echinacoside content, with optimal predictions achieved using dispersive spectrometers covering 1100 to 2500 nanometers [13] [35]. Attenuated total reflectance infrared spectroscopy also proves useful for rapid content determination [13] [35].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that enable structural elucidation and purity assessment [31] [32]. The technique successfully distinguishes echinacoside from related compounds through specific chemical shift patterns [32]. Two-dimensional nuclear magnetic resonance methods provide comprehensive structural information for complete molecular characterization [32].

High-resolution mass spectrometry delivers precise molecular weight determination with accuracy below 1 part per million [36]. The fragmentation patterns observed in tandem mass spectrometry provide structural confirmation through characteristic fragment ions [36]. Ultraviolet-visible spectroscopy shows absorption characteristics typical of phenolic compounds, with maximum absorption occurring in the ultraviolet region [36].

Chemical Reactivity

Hydrolysis Susceptibility

Echinacoside demonstrates significant susceptibility to hydrolytic degradation under various conditions [15]. The glycosidic bonds connecting the sugar components represent primary sites of hydrolytic cleavage [15]. Enzymatic hydrolysis occurs readily through the action of β-glucosidases and related glycosidases [15] [23].

The compound undergoes metabolic transformation through hydrolytic pathways, with identified metabolites including acteoside, decaffeoylacteoside, lugrandosie, and 3,4-dihydrophenylethanol [15]. These hydrolysis products result from sequential cleavage of specific glycosidic bonds and ester linkages [15]. The hydrolysis susceptibility significantly impacts the compound's bioavailability and metabolic fate [15].

Industrial applications exploit the hydrolytic susceptibility of echinacoside for the production of related compounds [23]. Controlled hydrolysis using β-glucosidase converts echinacoside to verbascoside (acteoside), demonstrating the utility of this reactivity for synthetic purposes [23]. The hydrolysis process follows predictable pathways that enable selective product formation [23].

Oxidative Stability

The oxidative stability of echinacoside reflects the presence of multiple phenolic hydroxyl groups that function as antioxidant centers [18] [19]. These structural features enable the compound to participate in redox reactions and provide protection against oxidative stress [17] [19]. The catechol-like arrangements in both the caffeic acid and hydroxytyrosol components contribute significantly to the overall antioxidant capacity [18].

Echinacoside demonstrates potent free radical scavenging activities, effectively neutralizing various reactive oxygen species [7] [19]. The compound shows particular efficacy against 2,2-diphenyl-1-picrylhydrazyl radicals with an effective concentration of 6.6 micromolar [5]. Studies confirm the compound's ability to reduce reactive oxygen species production and protect against oxidative damage [17] [19].

The oxidative stability characteristics make echinacoside susceptible to degradation through oxidation pathways [15]. Environmental factors such as light exposure, oxygen presence, and metal ion catalysis can accelerate oxidative degradation [15]. Storage under inert atmosphere conditions and protection from light help maintain oxidative stability [6] [9].

Structural Relatives and Analogs

Comparison with Acteoside/Verbascoside

Acteoside, also known as verbascoside, represents the closest structural analog to echinacoside within the phenylethanoid glycoside family [18] [23]. Both compounds share identical aglycone components consisting of caffeic acid and hydroxytyrosol units [18] [23]. The primary structural difference lies in the carbohydrate portion, where acteoside contains a disaccharide unit compared to the trisaccharide structure of echinacoside [23].

| Property | Echinacoside | Acteoside/Verbascoside |

|---|---|---|

| Molecular Formula | C₃₅H₄₆O₂₀ | C₂₉H₃₆O₁₅ |

| Molecular Weight | 786.73 | 624.59 |

| Sugar Components | Trisaccharide | Disaccharide |

| Polarity | Higher | Lower |

Acteoside exhibits lower molecular weight (624.59 daltons) and reduced polarity compared to echinacoside [23]. The smaller molecular size and decreased polarity of acteoside result in improved absorption characteristics and bioavailability [23]. Both compounds demonstrate similar antioxidant activities, though acteoside shows enhanced hepatoprotective effects attributed to reduced steric hindrance [18].

The metabolic relationship between these compounds involves the conversion of echinacoside to acteoside through enzymatic hydrolysis [15] [23]. This transformation occurs both in biological systems and industrial processes, highlighting the close structural relationship [23]. The conversion demonstrates the role of the additional glucose unit in echinacoside as a modifying factor for bioavailability and activity [23].

Relationship to Other Phenylethanoid Glycosides

Echinacoside belongs to the extensive family of phenylethanoid glycosides, which encompasses over 500 naturally occurring compounds [24]. These molecules share the common structural framework consisting of phenylethanol glucoside skeletons with various sugar moieties and acyl group substitutions [24]. The family includes notable compounds such as salidroside, forsythiaside B, and isoacteoside [24].

The structural variations within phenylethanoid glycosides primarily involve differences in glycosylation patterns, acylation positions, and stereochemical configurations [24]. Echinacoside represents one of the most complex members of this family due to its trisaccharide component and dual phenolic substitution [24]. The compound serves as a representative example of the structural diversity possible within this chemical class [21].

Comparative analysis reveals that phenylethanoid glycosides exhibit structure-activity relationships dependent on the number and position of phenolic hydroxyl groups [18] [24]. The presence of multiple hydroxyl groups in echinacoside contributes to its potent antioxidant activity [18]. Synthetic efforts focus on developing C-glucoside analogs to improve hydrolytic stability while maintaining biological activity [21].

Echinacoside was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago and has subsequently been identified in over 40 plant species belonging to 18 genera and 10 families [1]. The primary natural plant sources for echinacoside preparation are the species of genus Cistanche (Orobanchaceae) and Echinacea (Asteraceae) [1] [2].

Echinacea Species

Echinacea angustifolia

Echinacea angustifolia DC. serves as the original source from which echinacoside was first isolated [1] [3]. This species demonstrates the highest echinacoside content among Echinacea species, with roots containing concentrations ranging from 0.3% to 1.3% [4]. Quantitative analyses have shown variable echinacoside concentrations depending on extraction methods, with values ranging from 0.245 mg/g to 10.6 mg/g dry weight [5]. The highest concentrations were achieved using 80% methanol stirring extraction (10.6 mg/g) and 70% ethanol shaker extraction (10.4 mg/g) [5].

Echinacoside accumulates primarily in the root tissues of Echinacea angustifolia, with significantly lower concentrations found in aerial parts [5]. The compound is rarely found in flowers and stems of this species [5]. Research has established that Echinacea angustifolia represents a reliable source for echinacoside extraction, with consistent presence across different geographical locations and cultivation conditions.

Echinacea pallida

Echinacea pallida (Nutt.) Nutt. represents the second most important Echinacea species for echinacoside production [6] [5]. Root tissues contain echinacoside concentrations ranging from 0.62 mg/g to 16.2 mg/g dry weight, depending on extraction methodology and analytical techniques [5]. The highest content was achieved using 80% methanol extraction analyzed by LC-MS (16.2 mg/g), while 80% methanol stirring extraction yielded 12.7 mg/g [5].

Studies have demonstrated that Echinacea pallida cultivation requires specific attention to harvest timing and growing conditions to optimize echinacoside content [6]. The variability of root yield among individual plants is notably high, with coefficient of variation reaching 44% [6]. Different cultivation measures, including planting density and cutting practices, do not significantly influence echinacoside content [6].

Echinacea purpurea

Echinacea purpurea (L.) Moench exhibits the lowest echinacoside content among the three primary Echinacea species used medicinally [5] [7]. Most analyses show echinacoside content below the limit of quantification or complete absence in roots, shoots, flowers, and herb materials [5]. When detectable, concentrations typically remain below 1.1 mg/g dry weight [5].

Despite low echinacoside content, Echinacea purpurea roots are rich in other phenylethanoid glycosides and exhibit notably high levels of cynarine and caffeic acid derivatives [5] [7]. The species demonstrates adaptation to various growing conditions and shows potential for increasing echinacoside content through optimized cultivation techniques. Hydroponic cultivation with specific nutrient ratios has achieved echinacoside concentrations up to 0.73 mg/g dry weight [8] [9].

Cistanche Species

Cistanche deserticola

Cistanche deserticola Y.C. Ma represents the traditional and primary commercial source of echinacoside in traditional Chinese medicine [10] [11]. This holoparasitic medicinal plant, known as "ginseng of the desert," grows in desert regions and has been widely used for its pharmacological effects [12] [13]. The species demonstrates high echinacoside content with concentrations significantly enhanced through optimized extraction techniques.

Ultrasound-assisted aqueous two-phase extraction processes have achieved echinacoside concentrations of 27.56 mg/g, representing a 2.46-fold increase compared to conventional ultrasound-assisted extraction [1]. The echinacoside content in Cistanche deserticola is significantly influenced by preparation processing factors, including slice thickness, drying temperature, and enzyme inactivation time [1].

Physical wounding caused by sand contact during growth plays an important role in echinacoside biosynthesis [14]. Scale tissues, which contact soil directly, show the highest echinacoside accumulation, with strong correlations between wounding area and echinacoside content (r = 0.6257, p < 0.01) [14]. The coexistence of highest phenylalanine ammonia-lyase activity and echinacoside content in scale tissues indicates that echinacoside biosynthesis occurs primarily in these wounded tissues [14].

Cistanche tubulosa

Cistanche tubulosa (Schenk) R. Wight serves as an alternative source to the endangered Cistanche deserticola, offering advantages in cultivation and yield [13] [15]. This species demonstrates fast growth rates and agricultural cultivation produces much better yields than traditional Cistanche deserticola [13]. The highest reported echinacoside content was found in haustorium phloem of Cistanche tubulosa, reaching approximately 15.5% (155 mg/g), making it an excellent resource for pure echinacoside isolation [1].

High-performance liquid chromatography analysis reveals that Cistanche tubulosa possesses much higher contents of phenylethanoid glycosides compared to Cistanche deserticola [13]. Three major phenylethanoid glycosides have been identified in water extracts: echinacoside, tubuloside A, and acteoside, with echinacoside being the major constituent [13]. The species demonstrates similar chemical constituents and pharmacological activities to Cistanche deserticola, making it a suitable replacement for commercial echinacoside production [13].

Syringa Species

Syringa pubescens Turcz

Syringa pubescens Turcz, a member of the Oleaceae family, represents a significant alternative source of echinacoside [16] [17]. This species is commonly used as folk medicinal herb in western Henan Province of China for treating hepatitis and cirrhosis [16]. Echinacoside content in Syringa pubescens demonstrates remarkable concentrations, with the highest yields obtained using 60% aqueous methanol extraction (27.08 mg/g dry weight) [16] [17].

Different extraction solvents significantly influence echinacoside yield from Syringa pubescens [16]. Water and various concentrations of methanol, ethanol, and acetone in water have been tested, with 60% aqueous methanol providing optimal extraction efficiency [16] [17]. The extraction yields decrease in the following order: 60% aqueous methanol > 80% aqueous methanol > water > pure organic solvents [16].

High correlation exists between echinacoside content and antioxidant properties in Syringa pubescens extracts [16] [17]. Response surface methodology optimization of solvothermal extraction systems has achieved efficient extraction of echinacoside and oleuropein, with optimal parameters including 68% ethanol concentration, 89°C temperature, and 46 mL/g solvent-solid ratio [18]. Large-scale preparative separation methods have been developed, achieving echinacoside purity values of 98.3% [19].

Other Plant Sources

Echinacoside has been identified in numerous additional plant species across diverse families, demonstrating its widespread distribution in the plant kingdom [1]. Penstemon barbatus (Cav.) Roth (Plantaginaceae) contains significant echinacoside concentrations, with peak contents of 9.09 ± 0.32 mg/g in leaves and 7.25 ± 0.36 mg/g in roots annually [20] [21]. This species represents an ideal alternative source for large-scale echinacoside preparation [20] [21].

Penstemon crandallii A. Nels. (Scrophulariaceae) aerial parts contain echinacoside among three well-known phenylethanoid glycosides, including verbascoside and leucosceptoside [22] [23]. The species also contains two chemicals derived from verbascoside that were first described in 1995 [23].

Multiple Pedicularis species (Orobanchaceae) have been identified as echinacoside sources [24] [25] [26]. Pedicularis striata Pall. whole plants contain echinacoside along with other phenylpropanoid glycosides [1] [25]. Pedicularis rostratocapitata and Pedicularis verticillata from the Dolomites contain echinacoside among seven identified phenylethanoid glycosides [24].

Additional sources include various species that have been documented to contain echinacoside, bringing the total to approximately 40 plant species across 18 genera and 10 families [1]. These diverse sources demonstrate the compound's significant ecological distribution and potential for sustainable sourcing from multiple botanical origins.

Tissue-Specific Distribution

Echinacoside demonstrates distinct tissue-specific accumulation patterns across different plant species [1] [5]. In Echinacea species, echinacoside accumulates primarily in root tissues, with significantly lower concentrations in aerial parts [5] [4]. Echinacea angustifolia and Echinacea pallida roots contain the highest concentrations, while flowers and stems typically show minimal or undetectable levels [5].

The tissue-specific distribution varies significantly among different plant families [27]. Phenylethanoid glycosides, including echinacoside, are not specific to any particular plant organ, as they have been isolated from plant roots, bark, leaves, aerial parts, callus tissue, and suspension cultures [27]. This broad distribution pattern reflects the compound's role in plant secondary metabolism and stress response mechanisms.

In Cistanche species, echinacoside shows preferential accumulation in specific tissue types [14]. Scale tissues that contact soil demonstrate the highest echinacoside concentrations, correlating with physical wounding and stress responses [14]. Haustorium phloem tissue in Cistanche tubulosa contains the highest reported echinacoside concentrations (15.5%), significantly exceeding xylem and whole plant levels [1].

Syringa pubescens demonstrates relatively uniform distribution of echinacoside across different tissue types, though specific tissue-by-tissue analyses remain limited in available literature [16]. Penstemon barbatus shows interesting distribution patterns with higher concentrations in leaves (9.09 mg/g) compared to roots (7.25 mg/g), contrasting with typical Echinacea distribution patterns [20] [21].

Comparative Concentration Across Sources

Quantitative analysis reveals significant variation in echinacoside concentrations across different plant sources and extraction methods [5] [8]. Cistanche tubulosa haustorium phloem represents the highest natural concentration source at approximately 15.5% (155 mg/g) [1]. Syringa pubescens provides competitive concentrations, with optimal extraction yielding 27.08 mg/g using 60% aqueous methanol [16] [17].

Among Echinacea species, Echinacea pallida demonstrates the highest echinacoside content, with maximum concentrations reaching 16.2 mg/g using 80% methanol LC-MS analysis [5]. Echinacea angustifolia follows with concentrations typically ranging from 3.6 to 10.6 mg/g depending on extraction methodology [5]. Echinacea purpurea consistently shows the lowest concentrations, often below quantification limits [5] [7].

Penstemon barbatus represents a promising alternative source with concentrations of 7.25-9.09 mg/g [20] [21]. Recovery rates using recycling high-speed counter-current chromatography reach 91.0% with final purity of 96.3% [20]. This indicates excellent potential for commercial-scale extraction and purification.

Extraction methodology significantly influences comparative concentrations across sources [5]. Methanol-based extractions (70-80%) generally provide higher yields compared to ethanol-based methods [5]. Ultrasonic assistance and optimized temperature conditions enhance extraction efficiency across all plant sources [1] [16].

Ecological and Environmental Factors Affecting Accumulation

Environmental conditions significantly influence echinacoside accumulation patterns across different plant species [28] [14]. Soil temperature represents a critical factor affecting echinacoside biosynthesis, with optimal accumulation occurring at specific temperature ranges [29] [30]. Echinacea species demonstrate temperature-dependent accumulation patterns, with highest concentrations observed when soil temperatures range from just above 0°C to moderate warming periods [29] [30].

Drought stress conditions impact echinacoside accumulation through complex physiological mechanisms [28] [31]. Controlled drought stress can stimulate increased root dry weight and enhance echinacoside content in some species [28]. Brief drought stress periods during initial flowering stages produce roots with significantly greater concentrations compared to well-watered controls [28].

Physical wounding and mechanical stress play important roles in echinacoside biosynthesis [14]. Sand particle contact and physical abrasion stimulate defensive secondary metabolite production, resulting in enhanced echinacoside accumulation in affected tissues [14]. This stress-response mechanism explains higher concentrations in scale tissues that directly contact soil environments [14].

Salinity stress affects echinacoside accumulation through osmoregulation mechanisms [32]. Higher calcium chloride concentrations can increase echinacoside accumulation through enhanced phenylalanine ammonia-lyase enzyme activity in the phenylpropanoid pathway [32]. Salt stress triggers synthesis of amino acid compounds that increase flavonoid and phenolic compound biosynthesis [32].

Nutrient availability influences echinacoside content through effects on plant metabolism [8] [9]. Nitrogen source ratios (nitrate/ammonium) significantly affect echinacoside accumulation, with higher nitrate ratios promoting increased concentrations [8] [9]. Growing media composition, including particle size and nutrient distribution, impacts secondary metabolite production [8] [9].

Light intensity and photoperiod conditions affect echinacoside biosynthesis through photosynthetic carbon allocation to secondary metabolite pathways [33]. Optimal light conditions promote balanced primary and secondary metabolism, supporting echinacoside accumulation without compromising plant growth [33].

Seasonal Variation in Content

Seasonal fluctuations significantly influence echinacoside concentrations across different plant species and geographical locations [34] [29]. Echinacea purpurea demonstrates distinct seasonal patterns, with all major phenolic acids, including echinacoside, reaching highest concentrations during spring periods [34] [29]. This spring maximum contrasts with normal growing guidelines and provides valuable information for optimizing harvest timing [34] [29].

Temperature-dependent seasonal variations affect echinacoside accumulation through soil temperature fluctuations [29] [30]. In Echinacea pallida, the highest concentrations of ketoalkenes, ketoalkynes, and associated compounds occur when soil temperature is just above 0°C after winter periods [30]. These early spring conditions trigger maximum lipophilic compound accumulation [30].

Four-year cultivation studies reveal consistent seasonal patterns across multiple growing seasons [34] [29]. Roots harvested five times during one year show reproducible seasonal variation patterns, with spring harvests consistently producing highest echinacoside content [34] [29]. Mid-autumn and early winter periods typically yield the lowest concentrations [34] [29].

Geographic location influences seasonal variation patterns through local climate conditions [34]. North European climate cultivation demonstrates that seasonal effects on echinacoside content are consistent across different latitudes, though absolute concentrations may vary with local environmental conditions [34] [29].

Harvest timing optimization requires consideration of seasonal variation patterns to maximize echinacoside yield [34] [29]. Spring harvest timing, specifically when soil temperatures begin rising above freezing, provides optimal echinacoside content for commercial extraction purposes [29] [30]. This information proves valuable for farmers, researchers, and producers of medicinal preparations seeking to maximize active compound concentrations [34] [29].